molecular formula C9H6FNO B6252636 4-fluoroquinolin-2-ol CAS No. 1261539-01-8

4-fluoroquinolin-2-ol

Cat. No.: B6252636
CAS No.: 1261539-01-8
M. Wt: 163.1
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Description

4-Fluoroquinolin-2-ol is a fluorinated quinoline derivative characterized by a hydroxyl group at position 2 and a fluorine atom at position 4 of the quinoline scaffold. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization and bioactivity modulation .

The molecular formula of this compound can be inferred as C₉H₅FNO (quinoline backbone: C₉H₆N; substitution of H with -OH at position 2 and F at position 4). Fluorine’s electronegativity and hydroxyl’s hydrogen-bonding capability likely influence its solubility, reactivity, and interactions in biological systems.

Properties

CAS No.

1261539-01-8

Molecular Formula

C9H6FNO

Molecular Weight

163.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinolin-2-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. Another approach involves the direct fluorination of quinoline using elemental fluorine or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, minimizing the risk associated with handling reactive fluorine compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroquinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolin-2-one derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinolin-2-one derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

4-Fluoroquinolin-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral properties. It serves as a lead compound in the development of new drugs.

    Industry: Utilized in the production of liquid crystals and dyes due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-fluoroquinolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly valuable in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 4-fluoroquinolin-2-ol and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
This compound (hypothetical) F (C4), -OH (C2) C₉H₅FNO 165.14 g/mol N/A -
8-Fluoro-2-methylquinolin-4-ol F (C8), -CH₃ (C2), -OH (C4) C₁₀H₈FNO 177.18 g/mol -
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol F (C6), -CF₃ (C2), -OH (C4) C₁₀H₅F₄NO 231.15 g/mol 31009-34-4
4-Methylquinolin-2-ol -CH₃ (C4), -OH (C2) C₁₀H₉NO 159.19 g/mol -
5-Fluoroquinazolin-4-ol F (C5), -OH (C4) (quinazoline) C₈H₅FN₂O 164.14 g/mol 436-72-6
Key Observations:

Substituent Position Effects: Fluorine at position 4 (as in this compound) vs. Trifluoromethyl groups (e.g., in 6-fluoro-2-(trifluoromethyl)quinolin-4-ol) enhance lipophilicity and metabolic stability compared to simple fluorine substitutions .

Heterocycle Variations: Quinazoline derivatives (e.g., 5-fluoroquinazolin-4-ol) differ from quinolines by having two nitrogen atoms, which may confer distinct binding affinities in enzyme inhibition studies .

Hydroxyl Group Position: Hydroxyl at position 2 (as in this compound) vs. position 4 (as in 8-fluoro-2-methylquinolin-4-ol) modifies hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

Notes:
  • Fluorinated quinolines may release toxic gases (e.g., HF) under decomposition, necessitating proper ventilation and protective equipment .
  • Data gaps persist for many analogs, particularly regarding ecotoxicity and biodegradability .

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